N-Boc-N-bis(PEG3-OH)

Overview

Description

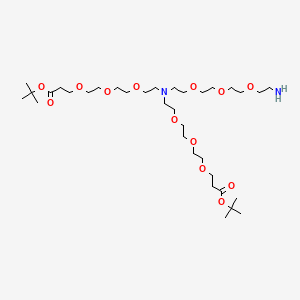

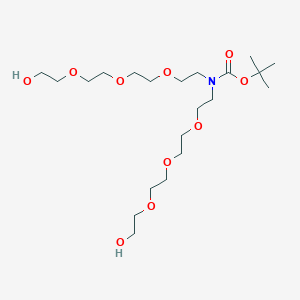

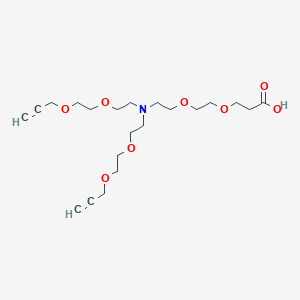

“N-Boc-N-bis(PEG3-OH)” is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .

Molecular Structure Analysis

The molecular formula of “N-Boc-N-bis(PEG3-OH)” is C21H43NO10 . Its molecular weight is 469.6 g/mol . The IUPAC name is tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis

The hydroxy groups in “N-Boc-N-bis(PEG3-OH)” can be further derivatized or replaced with other reactive functional groups . The Boc protected amines can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

“N-Boc-N-bis(PEG3-OH)” has a molecular weight of 469.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 10 . It has a rotatable bond count of 24 . Its topological polar surface area is 125 Ų .Scientific Research Applications

Protection and Activation in Peptide Chemistry

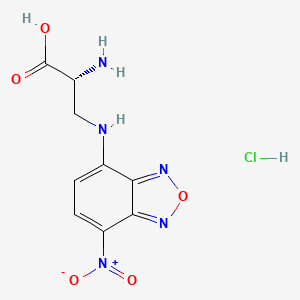

N-Boc-N-bis(PEG3-OH) derivatives, such as Boc-Cys(Npys)–OH, are utilized in peptide chemistry. The 3-nitro-2-pyridinesulfenyl (Npys) group, a versatile reagent in peptide chemistry, is used for the protection and activation of the thiol function of cysteine. This protection is resistant to acids like trifluoroacetic acid, HCl, and HF, and can selectively react with free thiol of cysteine to afford a cystine disulfide bond (R. Matsueda et al., 1981).

Photocatalytic Applications

N-Boc-N-bis(PEG3-OH) structures are instrumental in photocatalysis. For instance, N-doped (BiO)(2)CO(3) hierarchical microspheres (N-BOC) display exceptional visible light photocatalytic activity. These microspheres are beneficial in environmental pollution control due to their high photochemical stability and durability in photocatalytic removal of NO in air (F. Dong et al., 2012).

Lubrication Performance

Compounds related to N-Boc-N-bis(PEG3-OH) demonstrate effective lubrication performance. Halogen-free boron containing ionic liquids (hf-BILs) with dialkylpyrrolidinium cations and bis(mandelato)borate anion [BMB]− exhibit superior antiwear and friction-reducing properties, making them ideal as lubricant additives (M. Taher et al., 2014).

Catalyst in Synthesis of Organic Compounds

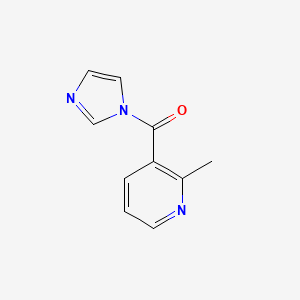

N-Boc-N-bis(PEG3-OH) related compounds are used as catalysts in organic synthesis. Polyethylene glycol-bis (N-methylimidazolium) dihydroxide, [PEG(mim)2][OH]2, serves as an efficient catalyst in the synthesis of organic compounds like 2-amino-3-cyano-4H-pyrans (M. Fallah-Mehrjardi et al., 2020).

Applications in Bioconjugation

N-Boc-N-bis(PEG3-OH) derivatives are significant in bioconjugation. A novel strategy involving an "umbrella-like" structure of poly(ethylene glycol) (PEG) with a single reactive group at the "handle" has been developed. This structure is used for protein conjugation with bioactive groups such as carboxyl, active ester, amino, etc. (Yannan Zhang et al., 2010).

Mechanism of Action

Target of Action

N-Boc-N-bis(PEG3-OH) is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The primary targets of this compound are proteins and biotin, as it can be used for their conjugation .

Mode of Action

The hydroxy groups of N-Boc-N-bis(PEG3-OH) enable further derivatization or replacement with other reactive functional groups . The Boc protected amino group can be deprotected under acidic conditions . This allows the compound to interact with its targets and induce changes.

Biochemical Pathways

It’s known that the compound can be used as a building block for synthesizing polymer-based materials . This suggests that it may influence pathways related to protein synthesis and modification.

Pharmacokinetics

The hydrophilic peg linker together with the tertiary amine spacer drastically increases the water solubility of the compound . This could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of N-Boc-N-bis(PEG3-OH) are largely dependent on the proteins or biotin it is conjugated with. By enabling further derivatization or replacement with other reactive functional groups, it can modify the function and properties of these targets .

Action Environment

The action, efficacy, and stability of N-Boc-N-bis(PEG3-OH) can be influenced by environmental factors such as pH, as the Boc protected amino group can be deprotected under acidic conditions . Additionally, its solubility in both water and organic solvents suggests that it can function effectively in a variety of biological and chemical environments.

properties

IUPAC Name |

tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO10/c1-21(2,3)32-20(25)22(4-8-26-12-16-30-18-14-28-10-6-23)5-9-27-13-17-31-19-15-29-11-7-24/h23-24H,4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRPLRNWLDABDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,4aS,7E,7aS,12bS)-7-[(Z)-[(4R,4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)